1-Hept-6-enoxy-3-methoxybenzene

Description

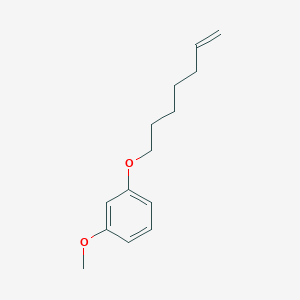

1-Hept-6-enoxy-3-methoxybenzene is a substituted benzene derivative featuring a methoxy group (-OCH₃) at the 3-position and a hept-6-enoxy chain (-O-C₇H₁₂-CH₂-CH₂) at the 1-position of the aromatic ring.

Properties

IUPAC Name |

1-hept-6-enoxy-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-4-5-6-7-11-16-14-10-8-9-13(12-14)15-2/h3,8-10,12H,1,4-7,11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDHFOSALMKLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC=C1)OCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hept-6-enoxy-3-methoxybenzene involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations, including condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and pH are meticulously optimized to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production also incorporates purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Hept-6-enoxy-3-methoxybenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may exhibit distinct chemical and physical properties.

Reduction: Reduction reactions can convert the compound to a lower oxidation state, often enhancing its reactivity.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with parameters such as solvent choice, temperature, and reaction time being critical factors.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-Hept-6-enoxy-3-methoxybenzene has a broad range of applications in scientific research, including:

Chemistry: The compound is used as a reagent and intermediate in organic synthesis, facilitating the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

Medicine: The compound is investigated for its therapeutic potential, including its ability to modulate biological pathways and its efficacy in treating various diseases.

Industry: this compound finds applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Hept-6-enoxy-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the targets, leading to changes in cellular processes and physiological responses. The pathways involved in the compound’s mechanism of action are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations :

- Chain Length and Unsaturation: The hept-6-enoxy group in the target compound imparts greater hydrophobicity and lower water solubility compared to shorter chains (e.g., ethoxy in ). The terminal double bond may enhance reactivity in polymerization or oxidation reactions .

- Substituent Effects : Bromine in increases molecular weight and introduces electrophilic character, whereas methoxymethyl groups in enhance steric hindrance.

- Boiling Points: Longer chains (e.g., hept-6-enoxy) likely elevate boiling points relative to shorter analogs. For example, 1-ethoxy-3-methoxybenzene has a documented boiling point of 489 K, while the target compound’s larger size suggests a significantly higher value.

Physicochemical and Functional Differences

Table 2: Functional and Application Comparisons

Critical Insights :

- Reactivity: The hept-6-enoxy group’s terminal double bond differentiates the target compound from saturated analogs, enabling Diels-Alder or epoxidation reactions .

Research Findings and Data Gaps

- Synthesis : Evidence from suggests that α-alkoxystyrene derivatives (e.g., 1-[(1E&Z)-2-ethoxyethenyl]-4-methoxybenzene) can be synthesized via palladium-catalyzed coupling or Williamson ether reactions, which may extend to the target compound.

- Ecological Impact: No persistence, bioaccumulation, or toxicity data are available for this compound, mirroring gaps noted for analogs like 1-(1-ethynylcyclopropyl)-4-methoxybenzene .

- Applications: Methoxybenzene derivatives are widely used in drug discovery (e.g., antipsychotic candidates in ), but the hept-6-enoxy chain’s role remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.